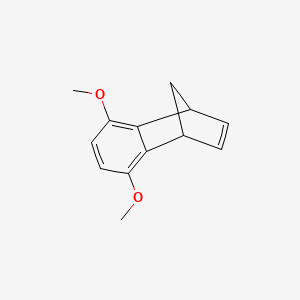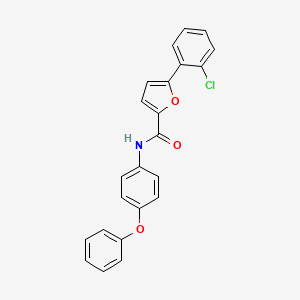
Diethyl 1,4-phenylenebis(methylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,4-phenylenebis(methylcarbamate) is an organic compound with the molecular formula C14H20N2O4. It is known for its unique structure, which consists of a phenylenebis backbone with two diethyl methylcarbamate groups attached. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,4-phenylenebis(methylcarbamate) typically involves the reaction of 1,4-phenylenediamine with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the amine groups of 1,4-phenylenediamine attack the carbonyl carbon of diethyl carbonate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Diethyl 1,4-phenylenebis(methylcarbamate) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1,4-phenylenebis(methylcarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates and amine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diethyl 1,4-phenylenebis(methylcarbamate) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Diethyl 1,4-phenylenebis(methylcarbamate) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 1,3-phenylenebis(methylcarbamate)
- Diethyl 1,2-phenylenebis(methylcarbamate)
- Diethyl 1,4-phenylenebis(ethylcarbamate)
Uniqueness
Diethyl 1,4-phenylenebis(methylcarbamate) is unique due to its specific substitution pattern on the phenylenebis backbone. This unique structure imparts distinct chemical and biological properties compared to its similar compounds. For example, the position of the carbamate groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
13592-40-0 |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
ethyl N-[4-[ethoxycarbonyl(methyl)amino]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-13(17)15(3)11-7-9-12(10-8-11)16(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3 |
Clave InChI |
ACCUWKRXIUSVCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C)C1=CC=C(C=C1)N(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)










